4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the formation of the quinoxaline core followed by the introduction of the methoxypyridine group. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The methoxypyridine moiety can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the methoxypyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- (3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine
Uniqueness
4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of a quinoxaline core and a methoxypyridine moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-14-7-6-10(8-15-14)17-9-13(18)16-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQNVFDZPPOGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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